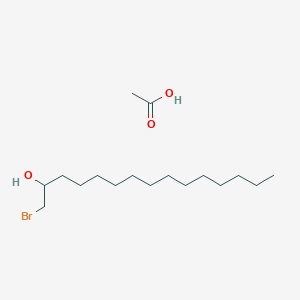![molecular formula C12H9BrClN3O2 B14387402 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 89450-95-3](/img/structure/B14387402.png)
2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of a bromine, chlorine, and methyl group on the pyrimidine ring, which is linked to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with benzoic acid under specific reaction conditions, such as the use of a base like potassium tert-butoxide and a solvent like N-methylpyrrolidone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their activity and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
- 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl)-1-piperazinecarboxylate
Comparison: Compared to similar compounds, 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
89450-95-3 |
|---|---|
Formule moléculaire |
C12H9BrClN3O2 |
Poids moléculaire |
342.57 g/mol |
Nom IUPAC |
2-[(5-bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H9BrClN3O2/c1-6-9(13)10(17-12(14)15-6)16-8-5-3-2-4-7(8)11(18)19/h2-5H,1H3,(H,18,19)(H,15,16,17) |
Clé InChI |
SVRLKPZIFVILFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)Cl)NC2=CC=CC=C2C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)








![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)

![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
